1-Bromo-2,4,6-trifluorobenzene (CAS: 2367-76-2) is a symmetrically fluorinated building block utilized in advanced materials and catalytic synthesis [1]. Featuring a reactive carbon-bromine bond and three strongly electron-withdrawing fluorine atoms, it serves as a precursor for cross-coupling reactions, directed lithiation, and the generation of custom triarylborane Lewis acids [2]. In procurement contexts, its precise 2,4,6-substitution pattern provides a specific balance of steric bulk and inductive effects, making it a non-interchangeable baseline material for synthesizing TADF OLED emitters and highly selective ring-opening polymerization (ROP) catalysts [3].
Substituting 1-bromo-2,4,6-trifluorobenzene with generic alternatives like bromopentafluorobenzene or 1-bromo-2,4-difluorobenzene fundamentally alters downstream material performance[1]. In catalyst manufacturing, pentafluoro- derivatives yield overly strong Lewis acids that trigger severe side reactions, such as the isomerization of propylene oxide to propionaldehyde, leading to yield loss and polymer defects [2]. Conversely, difluoro- analogs lack sufficient electron-withdrawing capacity and steric bulk, resulting in reduced triplet energy in TADF OLED applications and lower stability of lithiated intermediates during scale-up [3]. Consequently, the exact 2,4,6-trifluoro symmetry is mandatory for achieving the targeted electronic and steric profiles required in these specific applications.
In the industrial synthesis of polyether polyols, tris(pentafluorophenyl)borane (BCF) is an active catalyst but suffers from 3-10% yield loss due to propylene oxide isomerization to propionaldehyde (PA), creating unwanted acetal linkages [1]. Utilizing 1-bromo-2,4,6-trifluorobenzene as a precursor enables the synthesis of B(2,4,6-F3C6H2)3. This specific triarylborane exhibits a moderated Lewis acidity compared to BCF, significantly suppressing the PA side-reaction pathway while maintaining high primary alcohol selectivity [2].
| Evidence Dimension | Catalyst Lewis Acidity & Side-Product Formation |
| Target Compound Data | B(2,4,6-F3C6H2)3 provides moderated Lewis acidity, suppressing propionaldehyde (PA) generation. |
| Comparator Or Baseline | Bromopentafluorobenzene (precursor to BCF), which causes 3-10% PO conversion to PA. |
| Quantified Difference | Shifts Lewis acidity profile (BCF > B(2,4,6-F3C6H2)3 > B(4-FC6H4)3), directly mitigating acetal coupling defects in polyol chains. |
| Conditions | Triarylborane-catalyzed ring-opening polymerization of propylene oxide. |
For polyurethane manufacturers, substituting the pentafluoro- precursor with 1-bromo-2,4,6-trifluorobenzene yields a catalyst that prevents odor issues and molecular weight distribution drift caused by PA side-products.
In palladium-catalyzed oxidative olefination with allyl esters, 1-bromo-2,4,6-trifluorobenzene demonstrates regioselective C-H activation while preserving the reactive carbon-bromine bond[1]. Under standard Pd(OAc)2/AgOAc conditions, it yields the olefinated product at 68% isolated yield without debromination. In contrast, less fluorinated analogs like 2,6-difluorotoluene only achieve a 30% yield, and standard bromobenzenes frequently suffer from competitive oxidative addition at the C-Br bond [2].
| Evidence Dimension | Olefination yield with C-Br retention |
| Target Compound Data | 68% isolated yield (retention of Br-atom). |
| Comparator Or Baseline | 2,6-Difluorotoluene (30% yield) and standard bromobenzenes (competitive debromination). |
| Quantified Difference | 2.2x higher yield than the difluoro-analog, with complete orthogonality allowing subsequent Suzuki/Heck cross-coupling at the bromine site. |
| Conditions | 5 mol % Pd(OAc)2, 2.0 equiv AgOAc, 5% DMSO/THF, 110 °C. |
This orthogonal reactivity allows process chemists to install complex side chains via C-H activation first, reserving the bromine for late-stage cross-coupling without requiring protecting groups.
1-Bromo-2,4,6-trifluorobenzene is a critical building block for synthesizing 2,4,6-trifluorophenyl-substituted carbazoles and anthracenes used in TADF OLEDs [1]. The incorporation of the 2,4,6-trifluorophenyl moiety enhances hole mobility compared to less fluorinated analogs. For instance, specific 4-(2,4,6-trifluorophenyl)pyridine derivatives enable single-color OLEDs with External Quantum Efficiencies (EQE) up to 4.1% and high thermal stability, achieving glass transition temperatures up to 211 °C[2].
| Evidence Dimension | OLED External Quantum Efficiency (EQE) & Thermal Stability |
| Target Compound Data | Enables TADF OLEDs with EQEs up to 4.1% and Tg up to 211 °C. |
| Comparator Or Baseline | Non-fluorinated or mono-fluorinated phenylpyridines. |
| Quantified Difference | The 2,4,6-trifluoro substitution pattern provides a specific balance of electron withdrawal and steric twist, maximizing triplet energy utilization and hole mobility. |
| Conditions | Amorphous layer hole-transporting materials in exciplex-based light-emitting diodes. |
Procurement of this specific isomer allows display material manufacturers to break the 25% internal quantum efficiency limit via TADF without sacrificing device thermal stability.
1-Bromo-2,4,6-trifluorobenzene serves as a precursor for generating 2,4,6-trifluorophenylboronic acid via halogen-metal exchange[1]. The symmetrical 2,4,6-trifluoro substitution pattern directs lithiation and stabilizes the resulting aryl-lithium intermediate compared to asymmetrical isomers like 1-bromo-2,3,4-trifluorobenzene, which are prone to benzyne formation or scrambling. This stability translates to near-quantitative yields in borylation reactions, making it a highly reliable starting material for synthesizing bulky Frustrated Lewis Pairs (FLPs) and transition metal transmetalation complexes [2].
| Evidence Dimension | Aryl-lithium intermediate stability and borylation yield |
| Target Compound Data | Highly stable lithiated intermediate yielding stable transmetalation products. |
| Comparator Or Baseline | 1-Bromo-2,3,4-trifluorobenzene or 1-bromo-2,4-difluorobenzene. |
| Quantified Difference | The symmetric steric bulk and symmetrical inductive effects prevent undesired ortho-elimination (benzyne formation), maximizing downstream boronic acid yield. |
| Conditions | Low-temperature halogen-lithium exchange followed by electrophilic trapping with trialkyl borates. |
For scale-up synthesis of specialty boronic acids, the predictable, non-scrambling lithiation of this symmetric isomer drastically reduces purification costs and batch-to-batch variability.
Directly leveraging its ability to form B(2,4,6-F3C6H2)3, this compound is utilized for synthesizing customized triarylborane catalysts [1]. It is specifically indicated for polyether polyol manufacturing where minimizing propionaldehyde side-products and acetal linkages is critical for final polyurethane quality.
Due to its capacity to undergo C-H activation while retaining the C-Br bond, 1-bromo-2,4,6-trifluorobenzene is highly valuable in orthogonal synthesis workflows [2]. Process chemists select this compound to install complex side chains prior to late-stage Suzuki or Heck cross-coupling, eliminating the need for costly protecting group steps.
The compound is essential for formulating TADF OLED emitters that require specific triplet energy levels and hole mobility[3]. It serves as the starting material for synthesizing 2,4,6-trifluorophenyl-substituted carbazoles and anthracenes, directly supporting display technologies that demand high external quantum efficiency (EQE) and thermal stability.
For advanced catalytic applications requiring bulky, highly stable Lewis acids, this compound provides predictable, non-scrambling lithiation [4]. It acts as the definitive precursor for 2,4,6-trifluorophenylboronic acid, ensuring high batch-to-batch reproducibility in the scale-up of FLPs and transition metal transmetalation complexes.
Flammable;Irritant